An In-depth Technical Guide to the Chemical Properties of Silicon Monoxide
An In-depth Technical Guide to the Chemical Properties of Silicon Monoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of silicon monoxide (SiO). It is intended for researchers, scientists, and professionals in drug development who may utilize SiO in various advanced applications, from thin-film coatings to anode materials in lithium-ion batteries. This document details the compound's reactivity, thermal stability, and thermodynamic characteristics, supported by quantitative data, experimental methodologies, and process visualizations.
Introduction to Silicon Monoxide
Silicon monoxide is an inorganic compound with the formula SiO. In the vapor phase, it exists as a diatomic molecule.[1] When the gas is rapidly cooled, it condenses into a brown-black, amorphous, glassy solid with a polymeric structure, denoted as (SiO)n.[1] This solid form is commercially available and is often described not as a true compound but as an inhomogeneous, amorphous mixture of silicon (Si) and silicon dioxide (SiO₂) domains, with chemical bonding at the phase interfaces.[1][2] This unique structure is central to its chemical behavior.
Thermal Stability and Disproportionation
Solid silicon monoxide is thermodynamically unstable and undergoes an irreversible disproportionation (or dismutation) reaction upon heating, decomposing into elemental silicon and silicon dioxide.[3][4]
Reaction: 2SiO(s) → Si(s) + SiO₂(s)
This process is highly dependent on temperature. At lower temperatures (400–800 °C), the reaction proceeds slowly over several hours.[1] It becomes very rapid at temperatures between 1,000 °C and 1,440 °C.[1] However, the reaction often does not go to completion, as the resulting silicon product can inhibit further decomposition.[4] Kinetic analyses have determined an activation energy of 1.1 eV (approximately 82.1 kJ/mol) for this reaction.[5]
Experimental Protocol: Analysis of Thermal Disproportionation
A common methodology for studying the kinetics of SiO disproportionation involves heating the material under an inert atmosphere and analyzing the products.[5][6]
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Sample Preparation: Commercially available silicon monoxide grains are pulverized into a fine powder. The powder is then pressed into a solid pellet or rod to ensure uniform heating.[6]
-
Heating: The sample is placed in a tube furnace. A continuous flow of an inert gas, such as argon (Ar), is maintained to prevent oxidation.[5][6]
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Thermal Treatment: The furnace is heated to a target temperature (e.g., 1100 °C for slow reaction, 1400 °C for rapid reaction) and held for a specified duration.[6] Samples are treated for various time intervals to study the reaction progress.
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Product Analysis: After cooling, the samples are analyzed to identify the products and determine the extent of the reaction.
-
X-Ray Diffraction (XRD): Used to identify the crystalline phases formed. The presence of sharp peaks corresponding to elemental silicon confirms the disproportionation.[5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to observe changes in chemical bonding, particularly the formation of the characteristic Si-O-Si stretching bands of silicon dioxide.[6]
-
Reactivity of Silicon Monoxide
Reactivity with Oxygen
At room temperature, the surface of solid SiO readily oxidizes in air, forming a protective surface layer of SiO₂ that passivates the material against further oxidation.[1] When heated in the presence of oxygen, solid SiO burns and is converted into white silicon dioxide powder.[1][7]
Reactivity with Water and Aqueous Solutions
Solid silicon monoxide is generally described as insoluble in water.[1] However, it can decompose water, leading to the liberation of hydrogen gas.[1] This reactivity is more pronounced with hydrogenated amorphous silicon oxide (a-SiOx:H) films, where water molecules at room temperature can react with Si-H and Si-Si bonds to form Si-O-Si structures and H₂ gas.
Reactivity with Acids and Bases
Silicon monoxide exhibits both acidic and basic characteristics, though it is considered weakly acidic.
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Acids: It is generally unreactive with most acids at room temperature.[7] However, it dissolves in hydrofluoric acid (HF) and in mixtures of dilute HF and nitric acid, which releases silicon tetrafluoride (SiF₄).[1][7] The overall reaction with HF is complex but ultimately leads to the formation of hexafluorosilicate ions ([SiF₆]²⁻) in aqueous solutions.[8][9]
-
Bases: SiO dissolves in warm alkali hydroxides, such as concentrated sodium hydroxide solution.[1][10] This reaction underscores its acidic nature.
Reactivity with Halogens and Halides
Silicon monoxide can react with hydrogen halides (e.g., HCl, HBr) at elevated temperatures (200–1200 °C) to produce silanes (compounds of the formula HₙSiX₄₋ₙ).[11][12] This process can be enhanced by pre-activating the SiO by heating it in an inert atmosphere or by using a metal or metal salt catalyst.[11]
Experimental Protocol: Synthesis of Silanes from SiO
The conversion of SiO to silanes can be performed in various reactor types, including a fixed-bed reactor.[11]
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Reactor Setup: A fixed-bed reactor tube is loaded with solid, particulate silicon monoxide. The reactor is equipped with a heating element, temperature controller, and gas flow inlets and outlets.
-
Activation (Optional): The SiO is heated in the reactor under a flow of inert gas (e.g., nitrogen or argon) to a temperature between 400 °C and 1100 °C to activate the material.[11]
-
Reaction: A hydrogen halide gas (e.g., HCl) is passed through the bed of SiO at a controlled flow rate (e.g., 0.5 to 60 sccm per gram of SiO). The reaction temperature is maintained in the range of 400 °C to 900 °C.[11]
-
Product Collection and Analysis: The gaseous products exiting the reactor are collected, typically by condensation in a cold trap. The composition of the product mixture (containing various halosilanes) is then analyzed using techniques like Gas Chromatography (GC) or Mass Spectrometry (MS).
Thermodynamic and Physical Properties
The chemical behavior of silicon monoxide is underpinned by its thermodynamic properties. The heat of combustion of amorphous SiO has been noted to be significantly higher than that of an equivalent mixture of amorphous Si and SiO₂, suggesting a unique structural energy state.[13][14]
Table 1: Thermodynamic and Physical Properties of Silicon Monoxide
| Property | Value | Conditions | Reference(s) |
|---|---|---|---|
| Molar Mass | 44.08 g/mol | - | [1] |
| Appearance | Brown-black glassy solid | Standard State | [1] |
| Density | 2.13 g/cm³ | 25 °C | [1] |
| Melting Point | 1,702 °C (1,975 K) | - | [1] |
| Boiling Point | 1,880 °C (2,150 K) | - | [1] |
| Enthalpy of Vaporization (ΔHvap) | 72.5 kcal/mol (303.3 kJ/mol) | 1005–1475 °C | [4] |
| Enthalpy of Vaporization at 298.15 K | 351 ± 11 kJ/mol | Second-Law Analysis | [3][15] |
| Enthalpy of Vaporization at 298.15 K | 359.1 ± 2.0 kJ/mol | Third-Law Analysis | [3][15] |
| Enthalpy of Formation (ΔfH°gas) at 298.15 K | -100.4 ± 8.4 kJ/mol | - | [16][17] |
| Standard Entropy (S°gas,1 bar) at 298.15 K | 211.58 ± 0.21 J/mol·K | - |[16][17] |
Vapor Pressure
The vapor pressure of SiO is a critical parameter in its application in thin-film deposition and high-temperature processes. It has been measured using techniques such as Knudsen effusion mass spectrometry and thermogravimetric analysis.[3][15]
Table 2: Vapor Pressure of Silicon Monoxide at Various Temperatures
| Temperature (K) | Vapor Pressure (atm) | Experimental Context | Reference(s) |
|---|---|---|---|
| ~1685 (Si melting point) | 0.002 | Over molten Si in SiO₂ crucible | [1] |
| Not specified | 0.001 | Direct vaporization of pure amorphous SiO | [1] |
| Not specified | 0.01 | At phase boundary between SiO₂ and a silicide | [1] |
| 1433 | Varies | Over Si/SiO₂ mixture (Evaporation coefficient dependent) | [2] |
| 1608 | Varies | Over Si/SiO₂ mixture (Evaporation coefficient dependent) |[2] |
Experimental Protocol: Vapor Pressure Measurement via TGA-Knudsen Effusion
Thermogravimetric Analysis (TGA) combined with a Knudsen effusion cell is a precise method for determining vapor pressure.[3][15]
-
Setup: A sample of SiO powder is placed into a Knudsen effusion cell, which is a small container with a precisely drilled orifice of a known area.
-
Measurement: The cell is suspended from the arm of a high-precision thermogravimetric balance inside a vacuum chamber. The system is heated to a specific isothermal temperature (e.g., between 1301 K and 1519 K).[3][15]
-
Data Collection: As the SiO vaporizes and effuses through the orifice, the TGA records the steady-state mass loss of the sample over time.
-
Calculation: The rate of mass loss is used in the Hertz-Knudsen equation to calculate the vapor pressure, taking into account the temperature, orifice area, and molar mass of the effusing species (SiO). This process is repeated at multiple temperatures to determine the vapor pressure curve.
Conclusion
The chemical properties of silicon monoxide are largely dictated by its amorphous, composite-like solid structure and its thermodynamic instability. Its tendency to disproportionate at high temperatures is a defining characteristic, crucial for applications involving the in-situ formation of silicon nanocrystals. The reactivity of SiO with common reagents like acids, bases, and water, combined with its behavior under oxidative and halogen-containing atmospheres, provides a versatile platform for the synthesis of various silicon-based materials, from silicon dioxide films to functional silanes. A thorough understanding of these properties, supported by precise quantitative data and controlled experimental conditions, is essential for leveraging silicon monoxide in advanced scientific and industrial applications.
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